An In-depth Technical Guide to 5-Methoxy-4-methylpyrimidine (CAS 19175-07-6)
An In-depth Technical Guide to 5-Methoxy-4-methylpyrimidine (CAS 19175-07-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Potential of 5-Methoxy-4-methylpyrimidine
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including several FDA-approved drugs. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet underexplored derivative: 5-Methoxy-4-methylpyrimidine.
While direct experimental data on 5-Methoxy-4-methylpyrimidine is limited in public literature, its structural features—a methoxy group at the electron-rich 5-position and a methyl group at the 4-position—suggest a unique electronic and steric profile. This positions it as a valuable building block for creating novel chemical entities. This document serves as a comprehensive technical resource, synthesizing available data on related compounds to provide insights into its properties, a robust proposed synthesis protocol, and its potential applications in drug discovery and development.
Physicochemical and Structural Properties
Detailed experimental data for 5-Methoxy-4-methylpyrimidine is not widely published. The following table summarizes its core identifiers and provides predicted properties alongside experimental data for the closely related compound, 4-methylpyrimidine, for comparative purposes.
| Property | 5-Methoxy-4-methylpyrimidine | 4-Methylpyrimidine (for comparison) |
| CAS Number | 19175-07-6 | 3438-46-8 |
| Molecular Formula | C₆H₈N₂O | C₅H₆N₂ |
| Molecular Weight | 124.14 g/mol | 94.11 g/mol |
| Appearance | Not specified (likely a liquid or low-melting solid) | Colorless liquid |
| Boiling Point | Not experimentally determined | 141-142 °C |
| Density | Not experimentally determined | 1.031 g/mL at 25 °C |
| Solubility | Not experimentally determined | Not specified |
Proposed Synthesis: A Practical Approach via Williamson Ether Synthesis
A reliable and straightforward method for the preparation of 5-Methoxy-4-methylpyrimidine is the Williamson ether synthesis, a classic and robust method for forming ethers.[3][4][5][6][7] This approach utilizes the commercially available precursor, 4-hydroxy-5-methylpyrimidine (which exists in its tautomeric form, 5-methylpyrimidin-4(3H)-one), and a suitable methylating agent.[8]
The underlying principle of this synthesis is the deprotonation of the hydroxyl group on the pyrimidine ring by a base to form a nucleophilic pyrimidinate anion. This anion then attacks the electrophilic methylating agent in an SN2 reaction to form the desired methoxy ether.
Experimental Protocol
Reaction: Methylation of 4-hydroxy-5-methylpyrimidine
Reagents & Materials:
-
4-hydroxy-5-methylpyrimidine (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)
-
Methyl iodide (CH₃I, 1.2 eq) or Dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-hydroxy-5-methylpyrimidine (1.0 eq).
-
Solvation: Add anhydrous DMF to the flask to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the hydroxyl group to form the reactive alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.
-
Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the pyrimidinate anion.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise via the dropping funnel over 15-20 minutes. Causality: Methyl iodide is an excellent electrophile for SN2 reactions. A slight excess ensures the reaction goes to completion. Dropwise addition is crucial to manage the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution to decompose any unreacted NaH and methyl iodide.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF). Combine the organic layers.
-
Washing: Wash the combined organic extracts with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 5-Methoxy-4-methylpyrimidine.
Spectral Characteristics (Predicted)
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
δ ~8.8-8.6 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring. Its significant downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms.
-
δ ~8.3-8.1 ppm (s, 1H): This singlet is assigned to the proton at the C6 position. It is also deshielded by the ring nitrogens, though to a lesser extent than the C2 proton.
-
δ ~3.9-3.7 ppm (s, 3H): This singlet is characteristic of the methoxy group protons (-OCH₃).
-
δ ~2.4-2.2 ppm (s, 3H): This singlet corresponds to the protons of the methyl group (-CH₃) at the C4 position.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
δ ~160-155 ppm: C4 (carbon bearing the methyl group).
-
δ ~158-153 ppm: C2 (carbon between the two nitrogens).
-
δ ~155-150 ppm: C6.
-
δ ~140-135 ppm: C5 (carbon bearing the methoxy group).
-
δ ~60-55 ppm: Methoxy carbon (-OCH₃).
-
δ ~20-15 ppm: Methyl carbon (-CH₃).
Chemical Reactivity
The reactivity of 5-Methoxy-4-methylpyrimidine is governed by the electronic nature of the pyrimidine ring and its substituents.
-
Nucleophilic Aromatic Substitution: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This makes positions 2, 4, and 6 susceptible to nucleophilic attack, especially if a good leaving group is present.[2][14][15] While the methyl group at C4 is not a leaving group, reactions at C2 or C6 with strong nucleophiles could potentially occur under forcing conditions.
-
Electrophilic Aromatic Substitution: The electron-deficient nature of the ring deactivates it towards electrophilic attack. However, the 5-position is the most electron-rich and is where electrophilic substitution (e.g., nitration, halogenation) would be expected to occur, albeit likely requiring harsh conditions.[14]
-
Reactivity of the Methoxy Group: The methoxy group is generally stable. However, as demonstrated in the synthesis of related hydroxypyrimidines, it can be cleaved by strong nucleophiles or under harsh acidic or basic conditions to yield the corresponding 5-hydroxypyrimidine.
-
N-Alkylation/Oxidation: Compared to pyridine, the nitrogen atoms in pyrimidine are less basic and therefore more difficult to alkylate or oxidize.[14]
Potential Applications in Drug Discovery
While no specific biological activity has been reported for 5-Methoxy-4-methylpyrimidine, the extensive bioactivity of the pyrimidine class provides a strong rationale for its investigation as a scaffold in drug development.[16]
-
Anticancer Agents: Many pyrimidine derivatives function as kinase inhibitors or antimetabolites in cancer therapy. The substitution pattern of 5-Methoxy-4-methylpyrimidine could be explored to design novel inhibitors of oncogenic pathways.
-
Antiviral and Antimicrobial Agents: The pyrimidine core is present in several antiviral and antimicrobial drugs. This compound could serve as a starting point for the synthesis of new agents targeting viral or microbial enzymes.
-
CNS-Active Agents: The lipophilicity imparted by the methyl and methoxy groups may allow for blood-brain barrier penetration, opening possibilities for its use in developing agents targeting the central nervous system.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-Methoxy-4-methylpyrimidine.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
References
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Wikipedia. Pyrimidine. Available from: [Link].
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PubChem. Methyl 4-hydroxypyrimidine-5-carboxylate. Available from: [Link].
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available from: [Link].
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Chemaxon. NMR Predictor. Available from: [Link].
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The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. (2018). Available from: [Link].
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University of Liverpool. Pyrimidines. Available from: [Link].
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Lumen Learning. Williamson ether synthesis. Available from: [Link].
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Chemistry LibreTexts. Williamson Ether Synthesis. (2023). Available from: [Link].
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PubChem. 4-Amino-5-hydroxymethylpyrimidine. Available from: [Link].
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ACD/Labs. NMR Predictor. Available from: [Link].
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van der Plas, H. C. Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. (1978). Available from: [Link].
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Slideshare. Pyrimidine. Available from: [Link].
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J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link].
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